1-(2,4-ジメトキシベンゾイル)ピペラジン塩酸塩

概要

説明

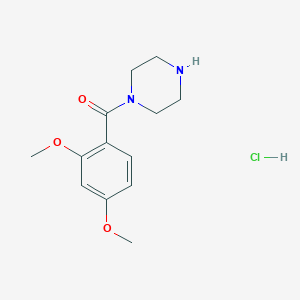

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a 2,4-dimethoxybenzoyl group attached to the piperazine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

作用機序

Target of Action

Piperazine compounds are known to have anthelmintic action, meaning they are used to treat parasitic worm infections . They generally act by paralyzing the parasites .

Mode of Action

Piperazine compounds are thought to exert their effects by binding to the GABA (γ-aminobutyric acid) receptors in the nerve endings of the parasites, causing hyperpolarization and resulting in flaccid paralysis .

Biochemical Pathways

The primary pathway affected is the GABAergic system. By acting as an agonist at the GABA receptor, piperazine compounds increase the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve endings .

Pharmacokinetics

Piperazine compounds are generally well absorbed from the gastrointestinal tract and are partly oxidized and partly excreted as unchanged compound .

Result of Action

The end result of the action of piperazine compounds is the paralysis of the parasites, which allows the host body to easily remove or expel the invading organism .

生化学分析

Biochemical Properties

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity. This binding interaction can lead to changes in the metabolism of other compounds that are substrates for these enzymes. Additionally, 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models .

Metabolic Pathways

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 2,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and filtration to ensure the quality of the final product .

化学反応の分析

Types of Reactions

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

類似化合物との比較

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in the treatment of angina pectoris.

1-(2,4-Dimethoxyphenyl)piperazine: Used in the synthesis of various pharmaceuticals.

1-(2,4-Dimethoxybenzyl)piperazine: Explored for its potential biological activities.

The uniqueness of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .

生物活性

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and implications in pharmacology, supported by research findings and data tables.

Target and Mode of Action

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride primarily interacts with the GABA (γ-aminobutyric acid) receptors, which are crucial in the nervous system. By binding to these receptors, it induces hyperpolarization of neuronal membranes, leading to flaccid paralysis in parasitic organisms. This mechanism is similar to other piperazine derivatives known for their anthelmintic properties.

Biochemical Pathways

The compound affects several biochemical pathways:

- GABAergic System : It acts as an agonist at GABA receptors, increasing chloride ion permeability and resulting in neuronal inhibition.

- Cytochrome P450 Enzymes : It has been shown to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism.

Pharmacokinetics

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is well-absorbed through the gastrointestinal tract. Its metabolism involves partial oxidation and excretion as unchanged compound. The pharmacokinetic profile suggests a favorable absorption rate, making it suitable for therapeutic applications.

Cellular Effects

This compound significantly influences various cellular functions:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.

- Gene Expression : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation, impacting cell survival and proliferation.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride | 2,4-Dimethoxybenzoyl group attached to piperazine | Inhibits GABA receptors; potential anthelmintic activity |

| 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride | Similar piperazine core; different methoxy positions | Different receptor affinities may lead to varied effects |

| 1-(2-Methoxybenzoyl)piperazine hydrochloride | Fewer methoxy groups | May exhibit distinct biological activities compared to its analogs |

Case Studies

A study focusing on the structural activity relationship (SAR) of piperazine derivatives highlighted that compounds with similar structural motifs exhibit varying degrees of biological activity. For instance, certain analogs demonstrated enhanced potency against Plasmodium berghei sporozoites, suggesting that modifications in the piperazine structure can lead to significant changes in efficacy against malaria .

Another investigation assessed the inhibitory effects of various piperazines on human acetylcholinesterase (AChE). The results indicated that some derivatives could effectively bind to both peripheral anionic and catalytic sites of AChE, suggesting potential applications in treating Alzheimer's disease through modulation of amyloid peptide aggregation .

特性

IUPAC Name |

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKADUPMAWCVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。